molecular formula C15H20O B14201894 9-Phenylnon-6-enal CAS No. 835597-91-6

9-Phenylnon-6-enal

Cat. No.: B14201894
CAS No.: 835597-91-6
M. Wt: 216.32 g/mol
InChI Key: PGJIOHXUGTXXHP-UHFFFAOYSA-N
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Description

9-Phenylnon-6-enal is a hypothetical aliphatic aldehyde compound containing a phenyl substituent at the ninth carbon and a double bond at the sixth position of a non-enal backbone. The aldehyde functional group (-CHO) and unsaturated backbone may confer reactivity in nucleophilic additions or oxidation reactions.

Properties

CAS No.

835597-91-6

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

9-phenylnon-6-enal

InChI

InChI=1S/C15H20O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h2,4,6,8-9,12-14H,1,3,5,7,10-11H2

InChI Key

PGJIOHXUGTXXHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC=CCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenylnon-6-enal typically involves the reaction of a phenyl-substituted alkene with an appropriate aldehyde precursor. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Phenylnon-6-enal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Phenylnon-6-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Phenylnon-6-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes three compounds with partial structural or functional group overlap. While none are direct analogs of 9-Phenylnon-6-enal, the following comparisons highlight key differences:

Table 1: Comparison of Related Compounds

Property This compound (Hypothetical) 6-Methylheptyl 9-Octadecenoate 6-Methyl-9-phenyl-6-Nonen-2-one N-Benzyl-9-(2-tetrahydropyranyl)adenine
Functional Group Aldehyde (-CHO) Ester (-COOR) Ketone (-C=O) Purine derivative with tetrahydropyranyl group
Molecular Formula C₁₅H₂₀O (estimated) C₂₆H₅₀O₂ C₁₆H₂₂O C₁₇H₁₉N₅O
CAS Number Not available 26761-50-2 917612-30-7 2312-73-4
Key Features Unsaturated aldehyde with phenyl group Branched ester with long unsaturated chain α,β-unsaturated ketone with phenyl group Modified adenine with protective pyranyl group
Reactivity High (aldehyde oxidation, conjugation) Low (ester stability) Moderate (ketone reactivity, conjugation) High (nucleophilic sites in purine)
Applications Potential fragrance/synthesis intermediate Likely industrial lubricant/plasticizer Possible fragrance or pharmaceutical intermediate Plant growth regulator (cytokinin analog)

Key Structural and Functional Differences

Functional Groups: this compound’s aldehyde group is absent in the compared compounds. Aldehydes are more reactive than esters (6-Methylheptyl 9-octadecenoate) or ketones (6-Methyl-9-phenyl-6-Nonen-2-one), particularly in oxidation and nucleophilic addition reactions . The α,β-unsaturated ketone in 6-Methyl-9-phenyl-6-Nonen-2-one enables conjugation between the carbonyl and double bond, enhancing its electrophilicity compared to saturated analogs .

Molecular Complexity :

  • N-Benzyl-9-(2-tetrahydropyranyl)adenine is a heterocyclic compound with a purine core, contrasting sharply with the aliphatic chains of the other compounds. Its biological activity (e.g., cytokinin mimicry) is unrelated to the aldehyde/ketone-based compounds .

Physicochemical Properties: The ester 6-Methylheptyl 9-octadecenoate has a high molecular weight (C₂₆H₅₀O₂) and likely exhibits low volatility, making it suitable for industrial applications rather than fragrance use . The hypothetical this compound would likely have moderate volatility due to its shorter chain and polar aldehyde group, similar to other medium-chain aldehydes like nonanal.

Research Findings and Gaps

  • Synthetic Pathways: No data exists for this compound, but analogous aldehydes (e.g., cinnamaldehyde) are synthesized via aldol condensation or oxidation of alcohols.
  • Safety Profiles : The ester in requires medical consultation upon exposure, while the adenine derivative in lacks hazard classification data.

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